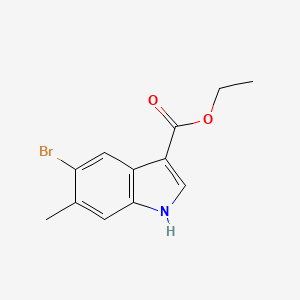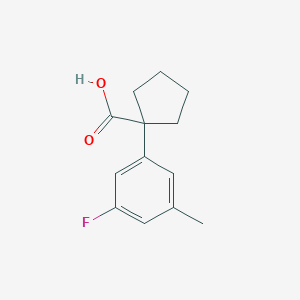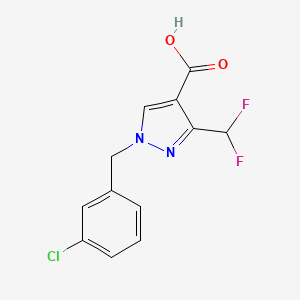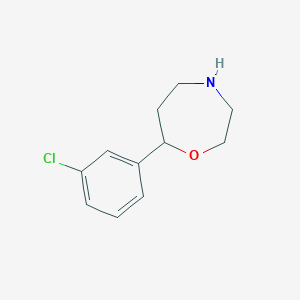![molecular formula C23H24N4O2 B11714211 1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]](/img/structure/B11714211.png)
1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] is an organic compound with a complex structure that includes multiple aromatic rings and urea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] typically involves multiple steps of nucleophilic aromatic substitution reactions. One common method involves the reaction of benzene derivatives with brominated compounds, followed by further reactions with urea derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3’-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea): A similar compound with slight variations in the urea groups.
1,1’-(1,3-Propanediyl)bis(4-methylbenzene): Another related compound with different substituents on the aromatic rings.
Uniqueness
1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-methyl-5-[(3-methylphenyl)carbamoylamino]phenyl]-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C23H24N4O2/c1-15-6-4-8-18(12-15)24-22(28)26-20-11-10-17(3)21(14-20)27-23(29)25-19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H2,24,26,28)(H2,25,27,29) |
InChI Key |
NYBZXWQJZLIRHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)NC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)




![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11714192.png)
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)


